molecular formula C8H6N2O6 B14610544 1,4-Benzodioxin, 2,3-dihydro-5,7-dinitro- CAS No. 59820-95-0

1,4-Benzodioxin, 2,3-dihydro-5,7-dinitro-

Cat. No.: B14610544
CAS No.: 59820-95-0
M. Wt: 226.14 g/mol
InChI Key: GVSRMKNBZFKULU-UHFFFAOYSA-N
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Description

1,4-Benzodioxin, 2,3-dihydro-5,7-dinitro- is a chemical compound with the molecular formula C8H6N2O6 It is a derivative of 1,4-benzodioxin, characterized by the presence of two nitro groups at the 5 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzodioxin, 2,3-dihydro-5,7-dinitro- typically involves the nitration of 1,4-benzodioxin. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of 1,4-Benzodioxin, 2,3-dihydro-5,7-dinitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzodioxin, 2,3-dihydro-5,7-dinitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic medium are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzodioxin derivatives depending on the reagents used.

Scientific Research Applications

1,4-Benzodioxin, 2,3-dihydro-5,7-dinitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Benzodioxin, 2,3-dihydro-5,7-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxin, 2,3-dihydro-: The parent compound without nitro groups.

    1,4-Benzodioxin, 2,3-dihydro-6-nitro-: A mono-nitro derivative.

    1,4-Benzodioxin, 2,3-dihydro-5,7-diamino-: An amino derivative.

Uniqueness

1,4-Benzodioxin, 2,3-dihydro-5,7-dinitro- is unique due to the presence of two nitro groups, which significantly influence its chemical reactivity and potential applications. The dinitro substitution pattern imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

59820-95-0

Molecular Formula

C8H6N2O6

Molecular Weight

226.14 g/mol

IUPAC Name

5,7-dinitro-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C8H6N2O6/c11-9(12)5-3-6(10(13)14)8-7(4-5)15-1-2-16-8/h3-4H,1-2H2

InChI Key

GVSRMKNBZFKULU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2O1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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